3-Amino-5-bromopyridine-2-carboxamide
Overview
Description
Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is particularly significant in the context of cellular metabolism and has been studied extensively for its role in various biological processes.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group .
Mode of Action
As a nicotinamide, it may interact with its targets and cause changes in the cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroorotate can be synthesized through the enzymatic reaction catalyzed by dihydroorotase. This enzyme facilitates the reversible cyclization of N-carbamoyl L-aspartate to L-dihydroorotate. The reaction typically requires the presence of divalent metal ions such as zinc, cobalt, or cadmium, which are essential for the enzyme’s catalytic activity .
Industrial Production Methods: In industrial settings, dihydroorotate is produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the biosynthesis of dihydroorotate. The fermentation process is optimized to achieve high yields of the compound, which is then purified using standard biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: Dihydroorotate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase. This reaction is a key step in the de novo pyrimidine biosynthesis pathway .
Common Reagents and Conditions:
Reduction: Dihydroorotate can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving dihydroorotate typically occur under acidic or basic conditions, depending on the nature of the substituent.
Major Products:
Orotate: The primary product of the oxidation of dihydroorotate.
Reduced Dihydroorotate: The product of reduction reactions involving dihydroorotate.
Scientific Research Applications
Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of various pyrimidine derivatives.
- Studied for its reactivity and role in enzymatic reactions.
Biology:
- Plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
- Studied for its involvement in cellular metabolism and energy production.
Medicine:
- Targeted in the development of drugs for the treatment of diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
- Inhibitors of dihydroorotate dehydrogenase are being explored as potential therapeutic agents .
Industry:
- Used in the production of nucleotides and nucleotide analogs for various industrial applications.
- Employed in biotechnological processes for the production of pyrimidine-based compounds.
Comparison with Similar Compounds
Orotate: The product of the oxidation of dihydroorotate, also involved in pyrimidine biosynthesis.
Carbamoyl Aspartate: The precursor to dihydroorotate in the biosynthesis pathway.
Uridine Monophosphate: A downstream product in the pyrimidine biosynthesis pathway.
Uniqueness: Dihydroorotate’s uniqueness lies in its specific role in the oxidation-reduction reactions catalyzed by dihydroorotate dehydrogenase. This reaction is critical for the continuation of the pyrimidine biosynthesis pathway and the production of nucleotides essential for cellular functions .
Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMXWCCSJWUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610568 | |
Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-89-1 | |
Record name | 3-Amino-5-bromopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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